molecular formula C27H42N2O10 B3025847 N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate

N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate

Katalognummer: B3025847
Molekulargewicht: 569.7 g/mol
InChI-Schlüssel: VNGQLUTVKDPUJS-FMLUTTPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate (hereafter referred to as Compound A) is a deuterated salt form of eliglustat, a small-molecule glucocerebrosidase (GC) chaperone. Its chemical structure comprises:

  • A benzodioxin ring for hydrophobic interactions.
  • A pyrrolidinylmethyl group enhancing solubility and binding affinity.
  • An octanamide chain with deuteration (d15) at positions 2–8, improving metabolic stability .
  • A (2R,3R)-2,3-dihydroxybutanedioate (tartrate) counterion for salt formation, optimizing pharmacokinetics .

Compound A (CAS: 928659-70-5) is clinically used to treat Gaucher disease by stabilizing mutant GC enzymes, facilitating lysosomal trafficking . Its molecular formula is 2[C23H36N2O4]·C4H6O6, with a molecular weight of 959.173 g/mol .

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGQLUTVKDPUJS-FMLUTTPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of Eliglustat-d15 (tartrate) involves multiple steps, starting with the preparation of the deuterium-labeled intermediates. The process typically includes:

Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process may involve the use of advanced techniques such as chromatography for purification and crystallization for obtaining the final product .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structure Highlights Molecular Weight (g/mol) Clinical Status Key Reference
Compound A (Eliglustat tartrate) Benzodioxin, pyrrolidinylmethyl, deuterated octanamide, tartrate salt 959.173 Phase III/Approved
Isofagomine (Afegostat) Piperidinediol core, no acyl chain 259.25 Phase II (halted)
Compound 8c Dithiolan group, hydroxymethylpropylamide 435.24 Preclinical
Nonanamide variant Nonanamide chain (vs. octanamide) 477.58 Research phase
Eliglustat stereoisomer (1R,2S) configuration (vs. 1R,2R) 404.55 Inactive impurity

Isofagomine (Afegostat)

  • Structural Differences : Lacks the benzodioxin and octanamide groups; instead, it features a piperidinediol core.
  • Pharmacology : Binds GC with high affinity but exhibits poor oral bioavailability due to rapid renal clearance. Clinical development was halted due to inferior efficacy compared to Compound A .

Compound 8c

  • Synthesis : Obtained as a stereoisomeric mixture (41% yield) with dithiolan and hydroxymethylpropylamide groups.
  • Activity : Demonstrates moderate enzyme stabilization but lower metabolic stability than Compound A , attributed to the absence of deuteration and tartrate salt .

Nonanamide Variant

  • Structural Impact: The extended acyl chain (nonanamide vs. No clinical data available .

Stereoisomeric Impurities

  • The (1R,2S) stereoisomer (PA 05 92540, MW: 404.55) is a synthesis byproduct with negligible chaperone activity, underscoring the criticality of the (1R,2R) configuration for target engagement .

Biologische Aktivität

N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula: C26H32N2O4
  • Molecular Weight: 436.54 g/mol
  • CAS Number: 1430611-23-6

Synthesis

The synthesis of N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide typically involves multi-step organic reactions. The initial steps often include the formation of the 1,4-benzodioxane moiety followed by amide coupling reactions to introduce the pyrrolidine and octanamide functionalities. Detailed synthetic pathways have been documented in various studies focusing on related compounds with similar structural motifs .

Enzyme Inhibition

Research has indicated that compounds containing the 1,4-benzodioxane structure exhibit significant enzyme inhibitory activities. For instance:

  • α-glucosidase Inhibition: Several derivatives have shown potent inhibition against yeast α-glucosidase. This activity is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
  • Acetylcholinesterase Inhibition: Some analogs have demonstrated weak inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Antitumor Activity

Compounds similar to N-[(1R,2R)-...]-octanamide have been reported to possess broad-spectrum antitumor properties. Studies indicate that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The benzodioxane moiety has been associated with anti-inflammatory properties. Compounds derived from this structure have shown effectiveness in reducing inflammation in animal models of inflammatory diseases .

Study 1: Enzyme Inhibition Profile

A study investigated the enzyme inhibition profile of several benzodioxane derivatives. The results indicated that compounds with structural similarities to N-[(1R,2R)-...]-octanamide exhibited significant inhibition against α-glucosidase and moderate activity against AChE. The molecular docking studies supported these findings by demonstrating favorable binding interactions with the active sites of these enzymes .

Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines revealed that specific derivatives of the compound induced apoptosis through mitochondrial pathways. The study highlighted the potential of these compounds as lead candidates for further development in cancer therapy .

Comparative Biological Activity Table

Compound Nameα-glucosidase InhibitionAChE InhibitionAntitumor Activity
N-[(1R,2R)-...]-octanamideHighLowModerate
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetamideModerateModerateHigh
N-(un/substituted phenyl)acetamide derivativesVariableHighVariable

Q & A

Q. How is the stereochemical configuration of the compound confirmed?

The stereochemical integrity of the (1R,2R) and (2R,3R) centers is validated using chiral HPLC coupled with polarimetric detection or nuclear Overhauser effect (NOE) NMR experiments. For example, in analogous benzodioxin derivatives, 1^1H NMR coupling constants and NOESY correlations differentiate diastereomers, while X-ray crystallography provides definitive proof of absolute configuration . The tartrate counterion’s role in stabilizing the crystal lattice via hydrogen bonding (e.g., O–H···O interactions) can also aid in resolving stereochemistry .

Q. What methods are used to purify the compound after synthesis?

Purification typically involves a combination of liquid-liquid extraction (to remove unreacted starting materials) and recrystallization using solvents like ethanol/water mixtures. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is employed for intermediates, as demonstrated in the isolation of benzodioxin-6-yl acetamide derivatives . Final purification of the deuterated octanamide may require reverse-phase HPLC to separate isotopologues .

Q. How is the deuterated alkyl chain (d15) characterized?

Mass spectrometry (ESI-HRMS or MALDI-TOF) confirms the incorporation of deuterium by comparing the molecular ion peak ([M+H]+[M+H]^+) to the theoretical mass. Isotopic purity is assessed via 2^2H NMR or isotopic ratio analysis using GC-MS. The CRC Handbook provides reference data for deuteration effects on physical properties, such as boiling points and solubility .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis yield of the deuterated octanamide derivative?

Bayesian optimization algorithms systematically explore reaction parameters (e.g., temperature, stoichiometry, solvent polarity) to maximize yield while minimizing experimental runs. For example, a design of experiments (DoE) approach can prioritize critical variables (e.g., pH during amide coupling, as in ), and machine learning models predict optimal conditions. This method outperforms traditional trial-and-error approaches, as shown in flow-chemistry optimizations .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Contradictions (e.g., unexpected 1^1H NMR shifts or IR absorptions) may arise from residual solvents, tautomerism, or polymorphic forms. High-resolution techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR can distinguish dynamic equilibria. For crystalline batches, powder X-ray diffraction (PXRD) identifies polymorphs, while thermogravimetric analysis (TGA) detects solvates. Cross-validation with computational chemistry (DFT for NMR chemical shifts) is recommended .

Q. How do non-covalent interactions influence the stability of the tartrate salt form?

The tartrate counterion engages in hydrogen bonding with the hydroxyl and amide groups of the parent compound, stabilizing the crystal lattice. Computational modeling (e.g., Hirshfeld surface analysis) quantifies intermolecular interactions, such as O–H···O and C–H···π contacts. Stability under hygroscopic conditions is tested via dynamic vapor sorption (DVS), with insights from supramolecular chemistry studies on analogous salts .

Q. What experimental designs mitigate enantiomeric excess loss during large-scale synthesis?

Kinetic resolution using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) ensures enantioselectivity. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time. For example, pH-controlled amidation (as in ) minimizes racemization, while DOE-guided temperature ramps reduce epimerization risks. Statistical models correlate process parameters with enantiomeric excess (ee) outcomes .

Methodological Considerations

Q. How is the compound’s solubility profile optimized for in vitro assays?

Co-solvent systems (e.g., DMSO/PBS) are screened using nephelometry to identify conditions preventing precipitation. The Hansen solubility parameters (δd_d, δp_p, δh_h) guide solvent selection, with reference to CRC Handbook data on polar aprotic solvents . For deuterated analogs, solvent isotope effects (e.g., D2_2O vs. H2_2O) are quantified via UV-Vis spectroscopy .

Q. What analytical techniques validate the absence of genotoxic impurities?

LC-MS/MS with a sensitivity limit of ≤1 ppm detects trace impurities (e.g., alkylating agents from pyrrolidinylmethyl intermediates). Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation products. Structural alerts for genotoxicity are assessed using in silico tools (e.g., DEREK Nexus) .

Data Analysis and Reporting

Q. How are isotopic effects accounted for in kinetic studies of the deuterated compound?

The kinetic isotope effect (KIE) is calculated using the Eyring equation, comparing kH/kDk_H/k_D for reactions involving protiated and deuterated analogs. Computational chemistry (e.g., transition state modeling with Gaussian) predicts KIEs, while experimental validation employs stopped-flow spectroscopy or NMR line-shape analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate
Reactant of Route 2
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.